Regiochemical Differentiation from 3-Bromo-4-cyclopropylmethoxy-phenylamine
This compound (CAS 1369781-99-6) and its positional isomer, 3-Bromo-4-cyclopropylmethoxy-phenylamine (CAS 1250293-03-8), share an identical molecular formula (C10H12BrNO) and molecular weight (242.11 g/mol), but differ critically in the substitution pattern on the phenyl ring . This structural difference, verifiable by distinct InChI Keys and SMILES notations, ensures that they are non-interchangeable starting materials in chemical synthesis. The 2-cyclopropylmethoxy, 4-bromo substitution pattern of this compound presents a different steric and electronic environment for subsequent cross-coupling or functionalization reactions compared to the 3-bromo, 4-cyclopropylmethoxy isomer .
| Evidence Dimension | Regiochemistry |
|---|---|
| Target Compound Data | 4-Bromo, 2-cyclopropylmethoxy |
| Comparator Or Baseline | 3-Bromo-4-cyclopropylmethoxy-phenylamine (3-Bromo, 4-cyclopropylmethoxy) |
| Quantified Difference | Qualitative: Distinct substitution pattern leads to a different chemical entity. |
| Conditions | Structural analysis based on CAS registry and chemical database entries. |
Why This Matters
This matters because identical molecular weight and formula can lead to misidentification in inventory systems; procurement must specify the correct CAS 1369781-99-6 to ensure the correct regioisomer is obtained for a specific synthetic route.
